Ethoxyacetic anhydride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-ethoxyacetyl) 2-ethoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-3-11-5-7(9)13-8(10)6-12-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOGYPACUCYJOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)OC(=O)COCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162940 | |
| Record name | Ethoxyacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14521-87-0 | |
| Record name | Acetic acid, 2-ethoxy-, anhydride with 2-ethoxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14521-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethoxyacetic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014521870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethoxyacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethoxyacetic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethoxyacetic Anhydride and Its Chemically Diverse Derivatives
Established and Evolving Synthetic Pathways to Ethoxyacetic Anhydride (B1165640)
Ethoxyacetic anhydride, a key reagent in various chemical syntheses, can be prepared through several established and developing methodologies. These pathways primarily revolve around the use of its precursor, ethoxyacetic acid, which itself can be synthesized through multiple routes.
Condensation Reactions Involving Ethoxyacetic Acid and Acetic Anhydride
The most direct method for the synthesis of this compound involves the condensation of two molecules of ethoxyacetic acid or the reaction of ethoxyacetic acid with acetic anhydride. cymitquimica.comwikipedia.org This reaction typically results in the formation of the anhydride bond with the elimination of a water molecule or acetic acid, respectively. Acetic anhydride is a widely used reagent for this purpose due to its reactivity and ability to drive the reaction forward. wikipedia.org The reaction between ethoxyacetic acid and acetic anhydride is a common method for producing mixed anhydrides as well. wikipedia.org
Table 1: Synthesis of this compound via Condensation
| Reactant 1 | Reactant 2 | Product | Key Features |
| Ethoxyacetic Acid | Ethoxyacetic Acid | This compound | Dehydration reaction. |
| Ethoxyacetic Acid | Acetic Anhydride | This compound | Forms a mixed anhydride initially, which can then be converted to the desired product. wikipedia.org |
Precursor Synthesis of Ethoxyacetic Acid: Advanced Methodologies
The availability of ethoxyacetic acid is crucial for the synthesis of this compound. Several advanced methods have been developed for its efficient production.
A well-established and historically significant method for synthesizing ethoxyacetic acid is the Williamson ether synthesis. orgsyn.orgorgsyn.org This involves the nucleophilic substitution reaction between an alkali salt of chloroacetic acid, such as sodium chloroacetate, and an alkoxide, typically sodium ethoxide. orgsyn.orgorgsyn.orgwikipedia.org The ethoxide ion acts as a nucleophile, displacing the chloride ion from the chloroacetic acid backbone.
A detailed procedure involves dissolving sodium metal in absolute ethanol (B145695) to form sodium ethoxide. orgsyn.orgorgsyn.org A solution of chloroacetic acid in absolute ethanol is then slowly added to the sodium ethoxide solution. orgsyn.orgorgsyn.org The mixture is heated to facilitate the reaction, followed by removal of excess alcohol. orgsyn.org The resulting sodium salt of ethoxyacetic acid is then acidified to yield the final product. orgsyn.org Yields for this reaction are reported to be around 74%. orgsyn.org
Table 2: Synthesis of Ethoxyacetic Acid via Nucleophilic Substitution
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Yield | Reference |
| Chloroacetic Acid | Sodium Ethoxide | Absolute Ethanol | 74% | orgsyn.org |
| Sodium Chloroacetate | Sodium Ethoxide | Ethanol | - | wikipedia.org |
| Sodium Chloroacetate | Sodium Ethoxide | Ethanol, Triethylbenzylammonium chloride | 76% | chemicalbook.com |
Another important route to ethoxyacetic acid is through the hydrolysis of ethoxyacetonitrile. orgsyn.orgorgsyn.org This method can be carried out under either acidic or basic conditions. google.com In an acidic medium, ethoxyacetonitrile is heated with a strong mineral acid, such as concentrated hydrochloric acid, to hydrolyze the nitrile group to a carboxylic acid. orgsyn.orgorgsyn.org Basic hydrolysis is also an effective method. google.com The synthesis of the precursor, 2-haloethoxyacetonitrile, has been described in the literature. google.com
More modern and catalytic approaches are also being explored for the synthesis of acetic acid and its derivatives, which can be conceptually extended to ethoxyacetic acid. Carbometalation reactions, which involve the addition of an organometallic reagent across a carbon-carbon multiple bond, represent a powerful tool in organic synthesis. wikipedia.orgbeilstein-journals.org While direct carbometalation for ethoxyacetic acid synthesis is not widely documented, the principles can be applied.
Catalytic carbonylation, a process that introduces a carbonyl group into an organic molecule, is a major industrial method for acetic acid production from methanol. fnpetro.irresearchgate.netgoogle.com This reaction is typically catalyzed by rhodium or iridium complexes. fnpetro.irresearchgate.netresearchgate.net The principles of catalytic carbonylation could potentially be adapted for the synthesis of ethoxyacetic acid from suitable precursors.
Rational Design and Synthesis of Ethoxyacetic Acid Derivatives
The rational design and synthesis of derivatives of ethoxyacetic acid have led to a wide range of compounds with diverse applications. tandfonline.comaminer.orggoogle.comgoogle.com These derivatives often involve modification of the carboxylic acid group or the ethoxy side chain.
For instance, α-bromo-α-ethoxy-acetic acid derivatives have been synthesized as alkylating reagents. tandfonline.com Other examples include dichlorophenyl-, cyanophenyl-, and quinolinyl-substituted α-ethoxyacetic acids, which are synthesized from α-hydroxyarylacetic acids. aminer.org
The synthesis of [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA) derivatives has also been a focus of research. google.comgoogle.com These compounds can be synthesized through multi-step processes and are used in the creation of specialized resins. google.comgoogle.com The synthesis often involves protecting group strategies, for example, using Fmoc (fluorenylmethoxycarbonyl), Boc (tert-butyloxycarbonyl), or Z (benzyloxycarbonyl) groups for the amino function. google.comgoogle.com Another example is the synthesis of [2-[1-(Fmoc-amino)ethoxy]acetic acid, which starts from diglycolamine and phthalic anhydride. google.com
Furthermore, the rational design of molecules incorporating the ethoxyacetic acid moiety has been explored in the development of bivalent ligands with potential therapeutic applications. nih.gov For example, a derivative, 2-(2-Oxo-2-((1-phenethylpiperidin-4-yl)(phenyl)amino) ethoxy) acetic acid, has been synthesized as part of a study on opioid agonist and neurokinin-1 antagonist bivalent ligands. nih.gov The design of such molecules is often guided by computational studies to optimize their properties. researchgate.netdrugbank.com
Table 3: Examples of Ethoxyacetic Acid Derivatives and Their Synthetic Precursors
| Derivative | Key Precursor(s) | Synthetic Approach |
| α-Bromo-α-ethoxy-acetic acid derivatives | Ethoxyacetic acid | Bromination |
| Dichlorophenyl-substituted α-ethoxyacetic acids | α-Hydroxyarylacetic acids | Substitution and etherification |
| [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA) derivatives | 2-[2-(2-chloroethoxy)ethoxy]-ethanol | Multi-step synthesis involving protection, oxidation, and deprotection |
| [2-[1-(Fmoc-amino)ethoxy]acetic acid | Diglycolamine, Phthalic anhydride | Protection, etherification, deprotection, and Fmoc protection |
| 2-(2-Oxo-2-((1-phenethylpiperidin-4-yl)(phenyl)amino) ethoxy) acetic acid | 1-phenethyl-N-phenylpiperidin-4-amine, appropriate acid anhydride | Acylation |
Functionalization Strategies for Aminoethoxyacetic Acid Derivatives (e.g., AEEA, Fmoc-AEEA, Boc-AEEA, Z-AEEA)
The functionalization of aminoethoxyacetic acid (AEEA), a hydrophilic spacer, is crucial for its application in peptide synthesis, drug design, and materials science. The core strategy involves the protection of the terminal amine to allow for selective reactions. Common protected forms include Fmoc-AEEA (fluorenylmethoxycarbonyl), Boc-AEEA (tert-butyloxycarbonyl), and Z-AEEA (benzyloxycarbonyl). umich.edugoogle.com
A prevalent synthetic route to these derivatives starts from commercially available materials like 2-[2-(2-chloroethoxy)ethoxy]-ethanol. google.com One documented pathway involves converting the chloride to an iodide, followed by treatment with potassium phthalimide (B116566) to introduce a protected nitrogen source. Subsequent oxidation of the alcohol yields the carboxylic acid. The phthalimido group is then removed with hydrazine (B178648) hydrate (B1144303) to give the AEEA core, which can be directly converted to the desired protected derivative. google.com For instance, Fmoc-AEEA can be prepared by reacting AEEA with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). google.comgoogle.com
The synthesis of Boc-AEEA can be achieved by reacting 2-(2-aminoethylamino)ethanol with di-tert-butyldicarbonate (Boc₂O). acs.org Similarly, Z-AEEA is synthesized using a benzyloxycarbonyl protecting group. umich.edu A less common but notable derivative, Alloc-AEEA (allyloxycarbonyl-[2-(2-aminoethoxy)ethoxy]acetic acid), has also been produced, highlighting the versatility of functionalization strategies. umich.edugoogle.com
These functionalized AEEA derivatives serve as key building blocks. For example, Fmoc-AEEA is widely used as a linker in solid-phase peptide synthesis (SPPS) to increase the solubility and flexibility of the resulting peptides. acs.orgox.ac.ukresearchgate.net
Table 1: Key AEEA Derivatives and Their Protecting Groups
| Derivative Name | Full Name | Protecting Group | CAS Number | Molecular Formula |
|---|---|---|---|---|
| AEEA | 2-(2-Aminoethoxy)ethoxy]acetic acid | None | 134978-97-5 (HCl salt) | C₆H₁₃NO₄ |
| Fmoc-AEEA | [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid | 9-Fluorenylmethoxycarbonyl (Fmoc) | 166108-71-0 | C₂₁H₂₃NO₆ |
| Boc-AEEA | [2-[2-(Boc-amino)ethoxy]ethoxy]acetic acid | tert-Butoxycarbonyl (Boc) | 108466-89-3 | C₁₁H₂₁NO₆ |
| Z-AEEA | [2-[2-(Benzyloxycarbonylamino)ethoxy]ethoxy]acetic acid | Benzyloxycarbonyl (Z) | 1260092-43-0 | C₁₄H₁₉NO₆ |
| Alloc-AEEA | Allyloxycarbonyl-[2-(2-aminoethoxy)ethoxy]acetic acid | Allyloxycarbonyl (Alloc) | N/A | C₁₀H₁₇NO₆ |
Amine Protection and Deprotection Protocols
The selection of an amine protecting group is critical as it dictates the conditions for its subsequent removal, enabling orthogonal synthesis strategies where multiple protecting groups can be removed selectively. wikipedia.org
Protection Protocols:
Boc Protection: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically performed by treating the amine (e.g., AEEA) with Boc₂O, often in the presence of a base or under solvent-free conditions catalyzed by iodine or silica-gel-adsorbed perchloric acid. acs.orgmdpi.com The synthesis of Boc-AEEA has been specifically described by reacting 2-(2-aminoethylamino)ethanol with Boc₂O in dry tetrahydrofuran (B95107) (THF). acs.org
Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is attached using Fmoc-Cl or Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). google.comgoogle.com The reaction is often carried out in a basic solution, such as 10% sodium carbonate, to facilitate the reaction with the free amine of the AEEA precursor. google.com
Z Protection: The benzyloxycarbonyl (Z or Cbz) group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. scispace.com This method is applicable for the synthesis of Z-AEEA. umich.edu
Deprotection Protocols:
Boc Deprotection: The Boc group is acid-labile. It is commonly removed under anhydrous acidic conditions, for instance, by treatment with concentrated trifluoroacetic acid (TFA) or a solution of 4M HCl. scispace.comnih.gov The lability is due to the formation of a stable tertiary carbocation upon cleavage. acs.org
Fmoc Deprotection: The Fmoc group is base-labile and is typically removed using a solution of a secondary amine. daneshyari.comacs.org The most common reagent is a 20-30% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). acs.org The deprotection mechanism proceeds via a β-elimination. daneshyari.com This protocol's mildness makes it a cornerstone of modern solid-phase peptide synthesis. nih.gov
Z Deprotection: The Z group is typically removed by catalytic hydrogenation. scispace.com The standard procedure involves using a palladium-on-carbon catalyst (Pd/C) under a hydrogen atmosphere. nih.gov
The orthogonality of these groups is fundamental; for example, the acid-labile Boc group and the base-labile Fmoc group can be used in the same molecule to allow for selective deprotection and functionalization at different sites. wikipedia.org
The preparation of halogenated derivatives of ethoxyacetic acid transforms it into a reactive alkylating agent, useful for introducing the ethoxyacetyl moiety into other molecules.
A primary method for creating a highly reactive species is the conversion of ethoxyacetic acid into its acid chloride, ethoxyacetyl chloride. This is achieved by reacting ethoxyacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting ethoxyacetyl chloride is a highly reactive electrophile due to the acyl chloride group, readily reacting with nucleophiles like alcohols and amines to form esters and amides, respectively. This reagent is a key intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Another strategy involves the direct bromination of ethoxyacetyl chloride to yield α-bromo-α-ethoxy-acetyl chloride. This reaction is typically performed with elemental bromine in a solvent like carbon tetrachloride. The resulting α-bromo derivative is a potent alkylating agent that can then be reacted with various alcohols or amines to produce α-bromo-α-ethoxy-acetates and amides.
Furthermore, α-bromo-α-ethoxy-acetic acid derivatives have been synthesized as novel alkylating reagents. These compounds are valuable intermediates for creating enzymatically cleavable esters. The synthesis can proceed by first creating α-ethoxy-acetates from ethoxyacetyl chloride and an alcohol, followed by bromination to yield the target alkylating agent. These halogenated reagents are particularly effective for the alkylation of strong nucleophiles.
Ethoxyacetic acid scaffolds can be combined with unsaturated moieties like olefins and fatty acids to create hybrid molecules with unique properties. These constructs find applications in areas ranging from materials science to drug delivery.
A notable olefinic derivative is allyloxycarbonyl-[2-(2-aminoethoxy)ethoxy]acetic acid (Alloc-AEEA). umich.edugoogle.com The allyl group, which contains a carbon-carbon double bond, serves as a protecting group for the amine. The Alloc group is valuable in complex syntheses because it can be removed under specific, mild conditions (typically using a palladium catalyst), which are orthogonal to the deprotection conditions for many other protecting groups like Boc and Fmoc.
A significant example of a fatty acid-derived construct is the synthesis of AEEA-Oleic Acid (OA) ester-imidazoline. This molecule was synthesized using a Microwave Assisted Organic Synthesis (MAOS) method, which offers a rapid and efficient alternative to conventional heating. The process involves the reaction of aminoethylethanolamine (AEEA) with oleic acid in a 1:2 molar ratio using xylene as a solvent. The reaction, conducted in a microwave reactor at 200°C, proceeds through amidation, cyclization to form the imidazoline (B1206853) ring, and subsequent esterification. This method demonstrates the successful conjugation of a long-chain fatty acid (oleic acid) to an AEEA-derived structure.
Table 2: Microwave Assisted Synthesis of AEEA-OA Ester-Imidazoline
| Parameter | Value |
|---|---|
| Reactants | Aminoethylethanolamine (AEEA), Oleic Acid (OA) |
| Molar Ratio (AEEA:OA) | 1:2 |
| Synthesis Method | Microwave Assisted Organic Synthesis (MAOS) |
| Solvent | Xylene |
| Microwave Power | 800 Watts |
| Temperature | ~200 °C |
| Optimal Reaction Time | 9 minutes |
| Optimum Yield | 87.53% |
In the context of complex peptide synthesis, long-chain fatty acids are attached to AEEA linkers to enhance the pharmacokinetic properties of therapeutic peptides. For instance, a di-AEEA linker (Fmoc-AEEA-AEEA-OH) has been coupled with an octadecanoic acid (stearic acid) derivative during the solid-phase synthesis of polypeptide analogues. This strategy highlights the role of ethoxyacetic constructs in linking hydrophobic fatty acid chains to peptide backbones.
Stereoselective and Asymmetric Synthetic Approaches for Chiral Ethoxyacetic Scaffolds
The development of stereoselective methods for synthesizing chiral α-alkoxy acids is a significant area of organic synthesis, as these motifs are present in many biologically active molecules. While direct asymmetric synthesis of simple, non-aromatic ethoxyacetic acid is not extensively detailed in published literature, general methodologies for creating chiral α-alkoxy acids can be applied.
One powerful strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. For example, pseudoephedrine can be used as a chiral auxiliary. It reacts with a carboxylic acid to form an amide. The α-proton can then be removed by a base to form a chiral enolate, which then reacts with an electrophile in a highly diastereoselective manner. Subsequent cleavage of the amide bond removes the auxiliary and yields the chiral product. Camphorsultam is another effective chiral auxiliary used for stereoselective alkylations and other transformations. acs.org
Catalytic asymmetric synthesis provides a more atom-economical approach. Methodologies applicable to the synthesis of chiral α-alkoxy acids include:
Dirhodium(II)-catalyzed C-H insertion: This method can be used to create chiral β-hydroxy acids from α-alkoxydiazoketones. The stereoselectivity of the C-H insertion step controls the final configuration of the product.
Organocatalytic epoxidation/ring-opening: An enantioselective one-pot synthesis for α-alkoxy esters has been developed involving an asymmetric epoxidation of an α,β-unsaturated nitrile, followed by a domino ring-opening esterification (DROE) with an alcohol. This process, catalyzed by a chiral epi-quinine-derived urea, can produce α-alkoxy esters with high enantioselectivity.
Nucleophilic Substitution: Highly stereoselective C-O bond formation has been achieved through the silver-catalyzed substitution of α-bromo arylacetates with alcohols. This method allows for the creation of chiral α-alkoxy aryl acetates.
While these methods are well-established for various α-alkoxy acids, their specific application for the enantioselective synthesis of simple chiral ethoxyacetic acid scaffolds remains a specialized area requiring further investigation.
Solid-Phase and Solution-Phase Synthetic Platforms
Ethoxyacetic acid derivatives, particularly the amine-protected versions like Fmoc-AEEA and Boc-AEEA, are versatile tools utilized in both solid-phase and solution-phase synthesis platforms. umich.edugoogle.com
Solid-Phase Synthesis (SPS): In solid-phase synthesis, molecules are built step-by-step on an insoluble polymer support or resin. This technique is the cornerstone of modern peptide synthesis (SPPS). Fmoc-AEEA is extensively used in SPPS as a hydrophilic linker or spacer. acs.org Its incorporation into a peptide sequence can enhance the solubility of the final product, which is particularly useful for long or hydrophobic peptides. acs.org
A key application is the development of "designer resins." AEEA derivatives have been used to create high-load polystyrene-polyethylene glycol-like (PPL) resins. umich.edugoogle.com These resins are synthesized by coupling Fmoc-AEEA to an aminomethylated polystyrene (AMS) resin under standard solid-phase conditions. google.comgoogle.com By varying the amount of AEEA coupled, the properties of the resin, such as swelling characteristics in different solvents, can be finely tuned. umich.edu This platform has wide-ranging applications in the solid-phase synthesis of peptides and small organic molecules for drug discovery. google.com The use of di-AEEA linkers (Fmoc-AEEA-AEEA-OH) in the automated solid-phase synthesis of complex therapeutic peptide derivatives further illustrates the importance of these platforms.
Solution-Phase Synthesis: Solution-phase synthesis, where all reactants are dissolved in a solvent, remains a fundamental approach, especially for the initial preparation of the building blocks themselves and for large-scale production. The various synthetic schemes for producing Fmoc-AEEA, Boc-AEEA, and Z-AEEA are primarily conducted in the solution phase. umich.edugoogle.comacs.org
For example, a cost-efficient, solution-phase synthesis of AEEA derivatives was developed to avoid the need for isolating and purifying intermediates, making the process more suitable for large-scale production. umich.edugoogle.com Furthermore, the synthesis of other derivatives, such as the conjugation of ethoxyacetic acid with oleic acid, has been effectively performed using solution-based microwave-assisted methods. These solution-phase methods provide the necessary quantities of the functionalized ethoxyacetic building blocks that are subsequently used in solid-phase applications.
Chemical Reactivity and Mechanistic Investigations of Ethoxyacetic Anhydride
Electrophilic Reactivity of the Anhydride (B1165640) Moiety
The reactivity of acid anhydrides is attributed to the two carbonyl groups linked by an oxygen atom. This arrangement makes the carbonyl carbons highly susceptible to attack by nucleophiles. libretexts.org Although less reactive than acid chlorides, anhydrides are more reactive than esters and amides and are frequently used in synthesis. vanderbilt.edu The general mechanism for nucleophilic acyl substitution involves two main stages: the addition of the nucleophile to a carbonyl carbon to form a tetrahedral intermediate, followed by the collapse of this intermediate to reform the carbonyl double bond and expel a leaving group. vanderbilt.edumasterorganicchemistry.com In the case of an anhydride, the leaving group is a carboxylate anion. libretexts.orgyoutube.com
Nucleophilic Acylation Reactions (e.g., Esterification, Amidation)
Nucleophilic acylation is a cornerstone of the reactivity of ethoxyacetic anhydride, enabling the formation of esters and amides. These reactions proceed through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com
Esterification (Alcoholysis) : this compound reacts with alcohols to yield an ethoxyacetate ester and an ethoxyacetic acid byproduct. libretexts.orgyoutube.com The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on one of the electrophilic carbonyl carbons of the anhydride. libretexts.org This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a molecule of ethoxyacetic acid (as its carboxylate) and forming the ester. libretexts.orglibretexts.org The reaction is often conducted in the presence of a base like pyridine (B92270) to neutralize the carboxylic acid byproduct. libretexts.org
Amidation (Aminolysis) : The reaction with ammonia (B1221849) or primary and secondary amines produces N-substituted ethoxyacetamides. vanderbilt.eduyoutube.com Similar to esterification, the mechanism involves the nucleophilic attack of the amine's nitrogen atom on a carbonyl carbon. youtube.comyoutube.com This is followed by the formation of a tetrahedral intermediate which then collapses, expelling the ethoxyacetate leaving group. youtube.com Typically, two equivalents of the amine are required: one acts as the nucleophile, and the second acts as a base to neutralize the ethoxyacetic acid formed during the reaction, preventing the protonation of the reactant amine. libretexts.org
| Reaction Type | Nucleophile | Product | Byproduct |
|---|---|---|---|
| Esterification | Alcohol (R'-OH) | Ethoxyacetate Ester | Ethoxyacetic Acid |
| Amidation | Amine (R'-NH2) | Ethoxyacetamide | Ethoxyacetate Salt |
Ring-Opening Mechanisms and Carboxylate Formation
The term "ring-opening" in the context of a non-cyclic anhydride like this compound refers to the cleavage of the anhydride bond during a nucleophilic acyl substitution reaction. The process does not involve the opening of a cyclic structure but rather the breaking of a C-O-C bond within the anhydride moiety.
The mechanism is fundamentally the addition-elimination pathway common to acyl substitutions. masterorganicchemistry.com
Nucleophilic Addition : A nucleophile attacks one of the two electrophilic carbonyl carbons. youtube.com
Tetrahedral Intermediate Formation : The pi bond of the carbonyl breaks, and its electrons move to the oxygen atom, creating a tetrahedral alkoxide intermediate. libretexts.org
Elimination and Carboxylate Formation : The tetrahedral intermediate is transient. It collapses by reforming the carbonyl double bond, which concurrently leads to the cleavage of the bond between the carbonyl carbon and the bridging oxygen. youtube.com This results in the expulsion of an ethoxyacetate ion, a stable carboxylate leaving group. libretexts.orgmasterorganicchemistry.com The stability of the resulting carboxylate anion makes it a good leaving group, driving the reaction forward.
Decomposition and Degradation Pathways of Ethoxyacetic Acid
While the anhydride is reactive towards nucleophiles, its corresponding carboxylic acid, ethoxyacetic acid, can undergo decomposition through different pathways. Theoretical and computational studies have been instrumental in elucidating these complex reaction mechanisms.
Theoretical and Computational Characterization of Reaction Mechanisms
Ab initio calculations have been used to study the decomposition of alkoxyacetic acids, including ethoxyacetic acid. acs.org These studies have characterized several molecular mechanisms for decomposition, involving stepwise processes, elimination reactions, and concerted fragmentations. acs.org
Formation of Alpha-Lactone Intermediates
One of the predicted stepwise decomposition pathways for ethoxyacetic acid involves the formation of an α-lactone (alpha-acetolactone) intermediate. acs.org This mechanism is initiated by an intramolecular nucleophilic attack. Two possibilities have been characterized:
Mechanism A : The carbonylic oxygen attacks the α-carbon, leading to the formation of the corresponding alcohol (ethanol) and the α-lactone intermediate. acs.org
Mechanism B : The hydroxylic oxygen attacks the α-carbon, also resulting in the formation of the α-lactone. acs.org
Following its formation, the strained α-lactone intermediate undergoes a subsequent ring-opening process, ultimately yielding formaldehyde (B43269) and carbon monoxide. acs.org Energetically, the decomposition pathway proceeding through Mechanism A is considered the most favorable. acs.org
Elimination Processes and Alkene Formation
For ethoxyacetic acid, additional reactive channels involving elimination reactions are possible. acs.org These processes, which are a form of dehydration, lead to the formation of an alkene. openstax.orglibretexts.org
Mechanisms C and D : These pathways are elimination processes that produce ethylene (B1197577) and glycolic acid. acs.org The reaction occurs via the transfer of a β-hydrogen atom (from the terminal methyl group of the ethoxy moiety) to either the hydroxylic oxygen (Mechanism C) or the alkoxylic oxygen (Mechanism D). acs.org The glycolic acid formed in this initial step can then undergo further decomposition. acs.org
Mechanism E : This pathway is a concerted one-step fragmentation process. It involves the simultaneous formation of ethylene, formaldehyde, water, and carbon monoxide. acs.org
| Mechanism | Type | Key Intermediate(s) | Final Products |
|---|---|---|---|
| Mechanism A/B | Stepwise | α-Lactone | Formaldehyde, Carbon Monoxide, Ethanol (B145695) |
| Mechanism C/D | Elimination | Glycolic Acid | Ethylene, Glycolic Acid (and its decomposition products) |
| Mechanism E | Concerted Fragmentation | None | Ethylene, Formaldehyde, Water, Carbon Monoxide |
Fragmentation Reactions
The study of fragmentation reactions, primarily through mass spectrometry, provides critical insights into the structure and stability of molecules. For this compound, while specific literature is not abundant, the fragmentation patterns can be predicted based on the established principles for similar structures like other acid anhydrides and ethers. The molecule contains several reactive sites prone to cleavage upon ionization, including the anhydride linkage, the ether linkage, and carbon-carbon bonds.
Key fragmentation pathways for this compound are expected to include:
Cleavage of the Anhydride Bond: The C-O-C bond in the anhydride group is a likely point of initial fragmentation. This can lead to the formation of an ethoxyacetyl radical and an ethoxyacetate cation, or vice versa.
α-Cleavage: Cleavage of the bond adjacent (alpha) to the ether oxygen is a common pathway for ethers. This would involve the breaking of the C-C bond between the ether oxygen and the carbonyl group, or the O-C bond of the ethoxy group.
McLafferty Rearrangement: If a gamma-hydrogen is available relative to a carbonyl group, a McLafferty rearrangement can occur. In this compound, this would involve the transfer of a hydrogen atom from the ethyl group to one of the carbonyl oxygens, followed by the elimination of a neutral molecule like ethylene.
Loss of Small Molecules: Elimination of stable neutral molecules such as carbon monoxide (CO), carbon dioxide (CO2), or ketene (B1206846) derivatives is also a probable fragmentation route.
The fragmentation of ethanoic anhydride often proceeds through a nucleophilic addition-elimination mechanism in chemical reactions, which can inform the bond-breaking tendencies observed in mass spectrometry. In this mechanism, the carbonyl carbons are electron-deficient and susceptible to attack, leading to an unstable intermediate that subsequently breaks apart. This inherent reactivity of the anhydride group dictates its fragmentation behavior under electron impact.
Solvent and Environmental Effects on Decomposition Kinetics
The decomposition of this compound, much like simpler anhydrides such as acetic anhydride, is significantly influenced by the surrounding solvent and environmental conditions. The primary decomposition pathways are thermal degradation and hydrolysis.
Thermal Decomposition: In the gaseous phase, acetic anhydride undergoes unimolecular decomposition at elevated temperatures to yield ketene and acetic acid. This reaction proceeds through a concerted mechanism involving a six-membered ring transition state. It is anticipated that this compound would follow a similar pathway, decomposing to yield ethoxyketene and ethoxyacetic acid. The rate of this decomposition is highly dependent on temperature, following the Arrhenius equation.
Hydrolysis: In the presence of water, this compound will hydrolyze to form two molecules of ethoxyacetic acid. The kinetics of this reaction are profoundly affected by the solvent system. The use of co-solvents, such as acetone (B3395972) in water, can alter the reaction rate by orders of magnitude. This is due to changes in the interactions between the solvent, the anhydride, and the transition state.
The effect of the solvent on reaction kinetics can be correlated with various solvent properties, such as polarity and proticity. Polar solvents can stabilize the charged intermediates and transition states involved in hydrolysis, thereby accelerating the reaction. However, the relationship is not always straightforward, as specific solvent-solute interactions can also play a crucial role. For instance, studies on acetic anhydride have shown that while strong acids can catalyze hydrolysis, the presence of certain salts can inhibit the reaction.
Table 1: Predicted Solvent Effects on the Hydrolysis Rate of this compound
| Solvent Type | Predicted Effect on Rate | Rationale |
|---|---|---|
| Non-polar (e.g., Hexane) | Slow | Low stabilization of polar transition state. |
| Polar Aprotic (e.g., Acetone) | Moderate | Solvates reactants and intermediates, influencing rate. |
| Polar Protic (e.g., Water, Ethanol) | Fast | Participates directly in the reaction (solvolysis) and stabilizes the transition state through hydrogen bonding. |
Kinetic and Mechanistic Studies of Ethoxyacetic Derivative Transformations
Oxidation Reaction Kinetics of Ethoxyacetic Acid Derivatives
The oxidation of carboxylic acids and their derivatives, such as ethoxyacetic acid, is a fundamental chemical transformation. The kinetics and mechanism of these reactions are highly dependent on the oxidant used, the substrate structure, and the reaction conditions. Studies on analogous compounds like phenylacetic acid, mandelic acid, and ethyl acetoacetate (B1235776) provide a framework for understanding the oxidation of ethoxyacetic acid derivatives.
The oxidation can proceed via different mechanisms. For instance, with strong oxidizing agents like potassium permanganate (B83412) in an acidic medium, the reaction with phenylacetic acid is first order with respect to the oxidant and the acid concentration, but zero order in the substrate. This suggests that the initial slow step involves the formation of the oxidizing species, followed by a rapid reaction with the substrate. In contrast, the oxidation of DL-mandelic acid under similar conditions is zero order in the substrate, indicating a different mechanistic pathway, possibly involving the formation of an intermediate ester with the oxidant.
The presence of the ethoxy group in ethoxyacetic acid derivatives would influence the reaction kinetics through both inductive and steric effects. The electron-donating nature of the ether oxygen could affect the stability of intermediates and transition states. A probable mechanism for the oxidation of ethoxyacetic acid would involve an initial attack on the carboxylic acid moiety or the α-carbon, potentially leading to oxidative decarboxylation to produce carbon dioxide and ethoxyacetaldehyde, which could be further oxidized.
Table 2: Comparative Kinetic Data for Oxidation of Acetic Acid Derivatives
| Substrate | Oxidant | Order (Substrate) | Order (Oxidant) | Relative Rate |
|---|---|---|---|---|
| Phenylacetic Acid | KMnO₄/H⁺ | 0 | 1 | Slow |
| DL-Mandelic Acid | KMnO₄/H⁺ | 0 | 1 | Fast |
| Ethyl Acetoacetate | Cr(VI)/H₂SO₄ | 1 | 1 | Moderate |
The data indicates that the presence of a hydroxyl group on the α-carbon (as in mandelic acid) significantly accelerates the oxidation compared to a phenyl group (phenylacetic acid). researchgate.net This is attributed to the hydroxyl group facilitating a simultaneous oxidation and decarboxylation process. researchgate.net
Catalytic Decarbonylation Processes Involving Ethoxyacetic Systems
Catalytic decarbonylation is a process where a carbonyl group is removed from a molecule, typically with the release of carbon monoxide (CO). For carboxylic acids and their derivatives like anhydrides, this transformation is often mediated by transition-metal catalysts, such as those based on palladium, rhodium, or nickel. rsc.orgresearchgate.netrsc.org This process provides a valuable route to olefins from readily available carboxylic acids. researchgate.netnsf.gov
While specific studies on this compound are limited, the general mechanism for transition-metal-catalyzed decarbonylation of acid anhydrides is well-established. acs.org The process typically involves the following key steps:
Oxidative Addition: The active metal catalyst (e.g., Pd(0)) undergoes oxidative addition into the C-O bond of the anhydride. rsc.org
Decarbonylation: The resulting acyl-metal complex eliminates a molecule of carbon monoxide to form an alkyl-metal species. rsc.org
β-Hydride Elimination: A hydrogen atom from the carbon beta to the metal center is transferred to the metal, forming a metal-hydride complex and releasing an olefin. researchgate.net
Reductive Elimination: The catalyst is regenerated, often with the formation of an acid molecule from the anhydride's leaving group. researchgate.net
For this compound, this process would be expected to yield products derived from the ethoxyacetyl group. However, because the α-carbon lacks a hydrogen atom, the standard β-hydride elimination pathway is blocked. Alternative pathways, such as reductive elimination or reaction with other species in the mixture, would need to be considered. The efficiency and outcome of the reaction would be highly dependent on the choice of catalyst, ligands, and reaction conditions.
Solid-State Reaction Mechanisms of Ethoxyacetic Acid Complexes
Solid-state reactions occur between reactants in their solid forms, without the use of a solvent. The mechanisms of these reactions are fundamentally different from solution-phase reactions and are governed by factors such as crystal packing, molecular mobility, and the diffusion of reactants through the crystal lattice. nsf.gov Reactions in the solid state can only occur at the interface between reactants. nsf.gov
For complexes of ethoxyacetic acid, such as metal ethoxyacetates, solid-state reactions could be initiated by heat (thermochromism), light (photochromism), or mechanical stress. Potential reaction mechanisms include:
Decomposition: Upon heating, a metal ethoxyacetate complex might decompose, losing ligands such as water or undergoing decarboxylation. The reaction rate would be controlled by the nucleation of the new product phase and its subsequent growth. nsf.gov
Polymerization: If the ethoxyacetate ligands are arranged appropriately within the crystal lattice (a topochemical arrangement), solid-state polymerization could occur, linking the monomer units with minimal atomic or molecular movement.
Ligand Exchange: In a mixture of solid complexes, a ligand exchange reaction could occur, driven by the formation of a more thermodynamically stable product. This process is typically very slow as it relies on the diffusion of molecules or ions through the solid phases. nsf.gov
The study of solid-state reactions often involves techniques like X-ray diffraction, microscopy, and thermal analysis to monitor the structural and chemical changes occurring within the solid material. The Wagner mechanism, which describes reactions at phase boundaries limited by diffusion, is a key model for understanding the kinetics of many solid-solid reactions.
Table 3: Potential Solid-State Reaction Types for Ethoxyacetic Acid Complexes
| Reaction Type | Description | Controlling Factors |
|---|---|---|
| Thermal Decomposition | Breakdown of the complex upon heating. | Crystal lattice energy, temperature, atmosphere. |
| Solid-State Polymerization | Formation of a polymer from monomeric units in the crystal. | Crystal packing, molecular orientation (topochemistry). |
| Phase Boundary Reaction | Reaction occurring at the interface between two solid phases. | Diffusion rates of reactants, surface area. |
| Photochemical Reaction | Reaction initiated by the absorption of light. | Wavelength of light, quantum yield, crystal structure. |
Applications of Ethoxyacetic Anhydride and Its Derivatives in Advanced Organic Synthesis
Reagent in Targeted Esterification and Amidation for Complex Molecule Synthesis
Ethoxyacetic anhydride (B1165640) is recognized for its utility as a reagent in esterification and acylation reactions, making it a valuable tool in the synthesis of complex organic molecules. cymitquimica.com The anhydride functional group is highly reactive towards nucleophiles such as alcohols and amines, leading to the formation of esters and amides, respectively. libretexts.orgyoutube.com This reactivity is fundamental to its application in constructing larger, more intricate molecular architectures.
The general mechanism of these reactions involves the nucleophilic attack of the alcohol or amine on one of the carbonyl carbons of the anhydride. This is followed by the departure of an ethoxyacetate group, resulting in the formation of the desired ester or amide and ethoxyacetic acid as a byproduct. The reaction can often be carried out under mild conditions, which is a significant advantage when dealing with sensitive functional groups present in complex molecules.
While specific examples detailing the use of ethoxyacetic anhydride in the synthesis of highly complex natural products are not extensively documented in readily available literature, its analogous counterparts, such as acetic anhydride, are widely employed in the acetylation of complex molecules, including the synthesis of pharmaceuticals like aspirin (B1665792) and heroin. sanudotrade.comcelanese.com The principles of these reactions are directly transferable to this compound, which would introduce an ethoxyacetyl group instead of an acetyl group. The choice of this compound over other anhydrides can be strategic, potentially influencing the solubility, crystallinity, or biological activity of the final product due to the presence of the flexible ether linkage.
The table below summarizes the key transformations facilitated by this compound in the context of complex molecule synthesis.
| Reaction Type | Nucleophile | Product | Key Features |
| Esterification | Alcohol (R-OH) | Ethoxyacetyl Ester (R-O-C(O)CH₂OCH₂CH₃) | Mild reaction conditions, good yields. |
| Amidation | Amine (R-NH₂) | Ethoxyacetyl Amide (R-NH-C(O)CH₂OCH₂CH₃) | Efficient formation of amide bonds. |
Building Block in Pharmaceutical and Agrochemical Synthesis Research
The structural motif of ethoxyacetic acid, which is incorporated into molecules via this compound, is of interest in the design of new pharmaceutical and agrochemical compounds. Cyclic anhydrides, in general, are crucial building blocks in these industries. nih.govpenpet.com
In the pharmaceutical industry, the development of high-purity chemical intermediates is critical for the synthesis of active pharmaceutical ingredients (APIs). vandemark.comevonik.com this compound can be used to introduce the ethoxyacetyl group into a molecule, which can serve as a key structural element or a modifiable handle in a pharmaceutical intermediate. The ether and ester/amide functionalities can influence the pharmacokinetic properties of a drug, such as its solubility, membrane permeability, and metabolic stability.
While direct examples of marketed drugs containing the core this compound structure are not prominent, the principles of lead compound optimization often involve the exploration of various structural modifications to enhance efficacy and reduce toxicity. nih.gov The introduction of an ethoxyacetyl group using this compound could be a strategy employed in the early stages of drug discovery to probe the structure-activity relationship (SAR) of a new chemical entity. For instance, in the synthesis of phenylthiazole acids as potential PPARγ agonists, various anhydrides were used to modify a core structure, leading to compounds with varying biological activities. dovepress.com This highlights the general approach where a reagent like this compound could be utilized.
The rational design of enzyme inhibitors is a cornerstone of modern drug discovery. ku.edunih.govmdpi.comresearchgate.net This process often involves creating molecules that mimic the transition state of an enzymatic reaction or that bind tightly to the enzyme's active site. researchgate.net The structural features of this compound derivatives can be incorporated into inhibitor designs to achieve specific interactions with the target enzyme.
The ether linkage in the ethoxyacetyl group can provide conformational flexibility, allowing the inhibitor to adopt an optimal binding conformation within the enzyme's active site. Furthermore, the carbonyl group can act as a hydrogen bond acceptor, a common feature in many enzyme-inhibitor interactions. While specific, high-profile examples of enzyme inhibitors derived directly from this compound are not readily found in the literature, the synthetic utility of anhydrides in creating diverse chemical libraries for screening against biological targets is a well-established practice.
Strategic Role in Bioconjugation and Peptide Synthesis
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a single hybrid. edgccjournal.orgmt.com This technique is widely used to enhance the properties of therapeutic proteins and peptides. This compound and its derivatives can play a role in this field, particularly in the context of peptide synthesis and modification.
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides on a solid support. bachem.comwpmucdn.comdu.ac.inrsc.orguchicago.edu In SPPS, amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin. While not a standard reagent, derivatives of ethoxyacetic acid can be used in SPPS. For example, Fmoc-protected aminoethoxy-ethoxy acetic acid (Fmoc-AEEA-OH) is used as a spacer to link molecules to the solid support or to introduce a flexible linker within a peptide sequence. biosearchtech.commicrodetection.cngoogle.com The anhydride form could potentially be used for capping unreacted amino groups on the growing peptide chain during synthesis, a step typically performed with acetic anhydride. saspublishers.com
The principles of SPPS have been extended to solid-phase organic synthesis (SPOS), where a wide variety of organic molecules are synthesized on a solid support. The use of this compound in SPOS would allow for the introduction of the ethoxyacetyl group onto a resin-bound molecule, which could then be further elaborated.
Peptide nucleic acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain. nih.govumich.edu PNAs have shown great promise in diagnostics and as potential therapeutic agents. The conjugation of oligoethers, such as polyethylene (B3416737) glycol (PEG), to PNAs can improve their solubility, cellular uptake, and pharmacokinetic properties.
A derivative of ethoxyacetic acid, 2-(2-(2-(benzoyloxy)ethoxy)ethoxy)acetic acid, has been successfully used as a building block in a post-PNA assembly coupling procedure. nih.gov This allowed for the multiple attachments of 2-(2-(2-hydroxyethoxy)ethoxy)acetyl groups to a PNA sequence. This demonstrates the utility of ethoxyacetic acid derivatives in creating PNA-oligoether conjugates with tailored properties.
The table below provides an overview of the applications of this compound and its derivatives in bioconjugation and peptide synthesis.
| Application Area | Specific Use | Compound Derivative | Purpose |
| SPPS/SPOS | Linker/Spacer | Fmoc-AEEA-OH | Introduce flexibility, connect to solid support |
| PNA Synthesis | Oligoether Conjugation | 2-(2-(2-(benzoyloxy)ethoxy)ethoxy)acetic acid | Improve solubility and pharmacokinetic properties of PNA |
PEG-like Spacer Design for Macromolecular Architectures
Ethoxyacetic acid and its derivatives have emerged as valuable building blocks in the design of polyethylene glycol (PEG)-like spacers for the construction of complex macromolecular architectures. These spacers mimic the desirable properties of PEG, such as hydrophilicity, flexibility, and biocompatibility, while allowing for precise control over the length and functionality of the linker.
One notable application involves the synthesis of derivatives of [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), a compound that incorporates ethoxyacetic acid principles to create defined PEG-like structures. google.com A facile and cost-efficient method for producing suitably protected AEEA derivatives has been developed for use in both solid-phase and solution-phase synthesis. google.com These derivatives, such as allyloxycarbonyl-[2-(2-aminoethoxy)ethoxy]acetic acid (Alloc-AEEA), serve as monomers for the creation of polystyrene-polyethylene-glycol-like (PPL) resins. google.com
The use of these ethoxyacetic acid-based building blocks allows for the synthesis of "designer resins" where the PEG-like content can be systematically varied. google.com This tunability enables the optimization of the physicochemical properties of the resulting macromolecular structures, such as their swelling characteristics in a range of solvents from hydrophobic toluene (B28343) to hydrophilic water. google.com The ability to control the spacer length and composition is crucial for applications in solid-phase peptide and organic synthesis, where the properties of the resin support can significantly impact reaction efficiency. google.com
The hydrophilic and flexible nature of these PEG-like chains, constructed from ethoxyacetic acid-related monomers, is instrumental in various biotechnological applications. PEG-like spacers are utilized to enhance the aqueous solubility of molecules, a critical factor in the design of prodrugs and for improving the properties of fluorescent biotins. google.com
Utility as Alkylating Reagents and Precursors for Cleavable Esters
This compound is a reactive compound that serves as a precursor to various derivatives utilized as alkylating reagents and in the formation of cleavable esters. The reactivity of this compound is characteristic of acid anhydrides, which are susceptible to nucleophilic acyl substitution. saskoer.calibretexts.org
As an electrophile, the carbonyl carbons of this compound can be attacked by a range of nucleophiles, including water, alcohols, and amines. saskoer.cayoutube.comyoutube.comyoutube.com These reactions proceed through a nucleophilic addition-elimination mechanism, resulting in the formation of a tetrahedral intermediate that subsequently collapses to yield the acylated product and a carboxylate leaving group. saskoer.calibretexts.org
The reaction of this compound with various nucleophiles can be summarized as follows:
| Nucleophile | Product | Byproduct |
| Water (H₂O) | Ethoxyacetic acid | Ethoxyacetic acid |
| Alcohol (R'OH) | Ethyl ethoxyacetate | Ethoxyacetic acid |
| Ammonia (B1221849) (NH₃) | Ethoxyacetamide | Ethoxyacetic acid |
| Primary Amine (R'NH₂) | N-Substituted ethoxyacetamide | Ethoxyacetic acid |
| Secondary Amine (R'₂NH) | N,N-Disubstituted ethoxyacetamide | Ethoxyacetic acid |
This table is based on the general reactivity of acid anhydrides.
While this compound itself can be used for acylation, its derivatives, particularly α-halo-α-ethoxyacetic acids, have been specifically developed as potent alkylating agents. These compounds are synthesized from ethoxyacetyl chloride, a close relative of the anhydride. The presence of an α-halogen and an α-ethoxy group enhances the electrophilicity of the carbonyl carbon, making these molecules effective for alkylating nucleophiles.
Furthermore, these α-bromo-α-ethoxy-acetic acid derivatives are valuable intermediates for the synthesis of enzymatically cleavable esters. The resulting alkoxycarbonyl ethoxymethyl esters of carboxylic acids represent a class of hemi-acetal esters. These esters are of significant interest as they can function as carboxyl-protective groups in organic synthesis that can be removed under specific enzymatic conditions.
Advanced Material Science and Polymer Chemistry Applications of Ethoxyacetic Derivatives
Engineering of Drug Delivery Systems
The development of effective drug delivery systems is a cornerstone of modern medicine, aiming to enhance the therapeutic efficacy of drugs while minimizing side effects. Ethoxyacetic acid derivatives are being explored for their potential in creating advanced drug delivery vehicles.
Formulation of Functionalized Liposomes and Vesicular Systems
Liposomes, which are spherical vesicles composed of one or more phospholipid bilayers, are well-established drug carriers. Their surfaces can be modified to improve their stability, circulation time, and targeting capabilities. This surface modification, or functionalization, often involves the attachment of hydrophilic polymers.
While direct evidence of ethoxyacetic anhydride's use in functionalizing liposomes is not prevalent in the reviewed literature, the principles of liposome (B1194612) surface modification provide a context for its potential application. The introduction of polyethylene (B3416737) glycol (PEG) to a lipid anchor was an early innovative strategy to increase circulation time and delay clearance of liposomes nih.gov. Advanced liposomes can be created by ligating their surfaces with various molecules, including small molecules, vitamins, carbohydrates, and peptides, to enhance solubility, stability, and specific drug targeting nih.gov. The functionalization of liposomes with hydrophilic polymers can influence their interaction with cells, such as macrophages, independent of the protein corona that forms around nanoparticles in biological fluids.
Design of Membranes and Studies on Membrane Fluidity and Permeability
The fluidity and permeability of cell membranes are critical for cellular function and are important considerations in drug delivery. The composition of lipid bilayers significantly affects these properties. Studies have shown that the inclusion of fatty acids in lipid membranes can alter their transition temperature and fluidity nih.gov.
Currently, there is a lack of specific studies detailing the use of ethoxyacetic anhydride (B1165640) in the design of artificial membranes for studying fluidity and permeability. However, research in this area often involves investigating how different molecules, such as acetic acid, permeate lipid bilayers nih.govnih.gov. The permeability of acetic acid has been shown to conform to the free-surface-area theory in both gel and liquid-crystalline lipid bilayers nih.govnih.gov. Understanding how molecules interact with and traverse lipid membranes is fundamental to designing effective drug delivery systems that can cross biological barriers.
Fabrication of Polyethylene Glycol-like (PPL) Resins
Polyethylene glycol (PEG) is a polymer widely used in biomedical applications due to its biocompatibility and ability to improve the pharmacokinetic properties of drugs. Polyethylene Glycol-like (PPL) resins are materials that mimic the properties of PEG. Derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), which are structurally related to ethoxyacetic acid, have been successfully used in the synthesis of high-load polystyrene-polyethylene glycol-like (PPL) resins researchgate.net.
These "designer resins" offer the advantage of having easily optimizable properties. The synthesis allows for the variation of the PEG-like content to fine-tune the physicochemical characteristics versus the loading capacity of the resin researchgate.net. The process can involve standard solid-phase synthesis conditions, using fluorenylmethoxy carbonyl-(aminoethoxy)ethyl acetic acid (Fmoc-AEEA) and an aminomethylated polystyrene (AMS) resin researchgate.net. Research has shown that an optimal PEG content of approximately 40-50% is necessary for good swelling characteristics in various solvents researchgate.net.
Table 1: Properties of PPL Resins Synthesized with AEEA Derivatives
| Property | Description | Reference |
| Monomer | [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) derivatives | researchgate.net |
| Support Resin | Aminomethylated polystyrene (AMS) | researchgate.net |
| Synthesis Method | Standard solid-phase synthesis | researchgate.net |
| Key Feature | Tunable PEG-like content | researchgate.net |
| Optimal PEG Content | ~40-50% for good swelling | researchgate.net |
| Application | Solid-phase peptide and organic synthesis | researchgate.net |
Development of Novel Polymeric Materials and Coatings
The versatility of ethoxyacetic derivatives extends to the development of new polymers and high-performance coatings, where they can impart desirable properties such as improved adhesion, stability, and processability.
Application in High-Performance Coatings and Adhesives
Anhydrides are a significant class of curing agents for epoxy resins, known for imparting high thermal and chemical resistance to the resulting coatings polymerinnovationblog.com. The curing reaction involving anhydrides and epoxy resins is complex and can be influenced by various factors, including the presence of catalysts and the reaction temperature. While the general use of anhydrides in epoxy formulations is well-documented, specific applications of this compound in high-performance coatings and adhesives are not extensively reported in the current literature.
However, the principles of epoxy-anhydride curing systems provide a framework for its potential use. Anhydride curing agents react with both the epoxide groups and hydroxyl groups present in the epoxy resin, leading to a highly crosslinked network azom.com. This high crosslink density is responsible for the excellent performance of these materials in demanding applications. Esters of other organic acids, such as 2-ethylhexanoic acid, are used as modifiers and stabilizers in various coating systems zsmaterials-sales.com.
Role in Ceramic-Filled Ink Formulations for Additive Manufacturing
Additive manufacturing, or 3D printing, of ceramics is a rapidly advancing field that requires specialized ink formulations. A derivative of ethoxyacetic acid, 2-[2-(2-methoxyethoxy)ethoxy] acetic acid, has been successfully used as a dispersant in the formulation of ceramic-filled inks for 3D inkjet printing mdpi.comresearchgate.netnih.gov.
In this application, the ethoxyacetic acid derivative is used to physically coat ceramic particles, such as pyrogenic alumina (B75360). This coating results in a low-viscosity dispersion with a ceramic content of up to 2 vol%, which exhibits Newtonian behavior and has a surface tension within the limits required for inkjet printing mdpi.com. The stability of these inks allows for the successful printing of test specimens. The use of such dispersants is crucial for preventing the agglomeration of ceramic particles, which can clog the printer nozzles and adversely affect the quality of the printed object.
Table 2: Composition and Properties of a Ceramic-Filled Ink Formulation
| Component | Function | Reference |
| Ceramic Filler | Pyrogenic alumina particles | mdpi.com |
| Dispersant | 2-[2-(2-methoxyethoxy)ethoxy] acetic acid | mdpi.comresearchgate.netnih.gov |
| Matrix | Acrylate mixture | mdpi.com |
| Viscosity | Low, with Newtonian behavior | mdpi.com |
| Ceramic Content | Up to 2 vol% | mdpi.com |
| Application | 3D inkjet printing of ceramics | mdpi.comresearchgate.netnih.gov |
Nanomaterial Science Applications
The synthesis and stabilization of nanoparticles are critical for their application in various fields, relying on a range of chemical agents to control particle size, prevent aggregation, and impart desired surface properties. Typically, surfactants and stabilizing agents play a pivotal role in these processes. However, a comprehensive review of existing literature does not specifically identify this compound as a compound currently employed for these purposes.
Strategies for Nanoparticle Synthesis and Stabilization
The creation of stable nanoparticle dispersions is a complex process that often involves the use of surfactants, polymers, or ligands to passivate the nanoparticle surface. These agents provide either steric or electrostatic repulsion, preventing the nanoparticles from agglomerating. While various carboxylic acids and their derivatives have been explored as capping agents in nanoparticle synthesis, there is no specific data available that details the use of this compound or ethoxyacetic acid in this context.
The table below summarizes general strategies for nanoparticle stabilization, though none of the cited research explicitly mentions the use of this compound.
| Stabilization Strategy | Stabilizing Agent Examples | Nanoparticle System | Key Findings |
| Electrostatic Stabilization | Citrate, Amines | Gold, Silver Nanoparticles | Surface charge prevents aggregation. |
| Steric Stabilization | Polyethylene glycol (PEG), Polyvinylpyrrolidone (PVP) | Various | Polymer chains create a physical barrier. |
| Ligand Exchange | Thiols, Carboxylic Acids | Quantum Dots, Metal Nanoparticles | Functionalizes surface and improves dispersibility. |
This table presents common, established methods for nanoparticle stabilization. It is important to note that this compound is not mentioned in the literature as a stabilizing agent in these examples.
Surfactant and Interface Modification for Enhanced Oil Recovery
Enhanced Oil Recovery (EOR) techniques are employed to increase the amount of crude oil that can be extracted from an oil field. Chemical EOR often involves the injection of surfactants to reduce the interfacial tension between oil and water, thereby mobilizing trapped oil. An effective EOR surfactant must be able to withstand harsh reservoir conditions, including high temperatures and salinity.
Despite the theoretical potential for molecules with both hydrophilic (ethoxy) and lipophilic characteristics to act as surfactants, there is no specific research available that documents the use of this compound or its derivatives in EOR applications. The development of surfactants for EOR is an active area of research, with a focus on molecules that can be produced cost-effectively and have high efficiency in specific reservoir environments.
The following table outlines general classes of surfactants used in EOR and their primary functions. This compound is not listed as a recognized EOR surfactant in the reviewed literature.
| Surfactant Class | Example Compounds | Mechanism of Action | Typical Reservoir Application |
| Anionic Surfactants | Alkylbenzene sulfonates, Alpha-olefin sulfonates | Reduces interfacial tension, alters wettability. | Sandstone reservoirs. |
| Cationic Surfactants | Quaternary ammonium (B1175870) compounds | Adsorbs on negatively charged rock surfaces. | Less common due to adsorption on clays. |
| Non-ionic Surfactants | Alcohol ethoxylates, Alkylphenol ethoxylates | Provides stability in high salinity brines. | Carbonate and sandstone reservoirs. |
This table provides an overview of surfactant types used in Enhanced Oil Recovery. The absence of this compound from this list indicates it is not a commonly used or reported substance for this application.
Computational and Theoretical Chemistry Studies on Ethoxyacetic Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation, or an approximation of it, these methods provide detailed information about the electronic distribution and energy of a molecular system.
Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure of a system based on its electron density. aps.org
For a molecule like ethoxyacetic anhydride (B1165640), these calculations can be used to determine key aspects of its electronic structure, such as the distribution of electron density, the energies of molecular orbitals (e.g., HOMO and LUMO), and the partial charges on each atom. This information is crucial for predicting the molecule's reactivity. For instance, regions of high electron density are likely to be sites of electrophilic attack, while regions of low electron density are susceptible to nucleophilic attack.
Studies on similar anhydrides, such as acetic anhydride, have utilized methods like B3LYP and MP2 with various basis sets (e.g., 6-31G**, cc-pvtz) to investigate their geometries and electronic properties. researchgate.net These studies have revealed mixtures of nonplanar energy minima, highlighting the complexity of their potential energy surfaces. researchgate.net Similar computational approaches applied to ethoxyacetic anhydride would be expected to elucidate the influence of the ethoxy group on the electronic structure and reactivity of the anhydride functionality. DFT studies on the reactivity of other cyclic anhydrides have successfully used methods like B3LYP/6-311G(d,p) to understand their reactions with nucleophiles. nih.govnih.gov
Table 1: Representative Quantum Chemical Methods for Electronic Structure Calculation
| Method | Description | Typical Application |
| Hartree-Fock (HF) | A foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It does not fully account for electron correlation. | Initial geometry optimizations, qualitative molecular orbital analysis. |
| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that adds electron correlation effects to the Hartree-Fock theory through perturbation theory. | More accurate energy and geometry calculations than HF. |
| Density Functional Theory (DFT) | A method based on the theorems of Hohenberg and Kohn, which state that the energy of a system is a functional of its electron density. Various functionals (e.g., B3LYP) are used to approximate the exchange-correlation energy. | Widely used for a balance of accuracy and computational cost in predicting geometries, vibrational frequencies, and reaction energies. |
While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govresearchgate.netmdpi.com Ab initio MD (AIMD) combines quantum mechanical calculations of forces with classical equations of motion, allowing for the simulation of chemical reactions without the need for pre-defined reaction coordinates. mdpi.com
A particularly powerful technique for exploring reaction pathways is metadynamics. researchgate.netosti.govchemrxiv.orgosti.gov In this method, a history-dependent bias potential is added to the system's potential energy surface, encouraging the system to explore new configurations and overcome energy barriers. researchgate.netosti.govchemrxiv.orgosti.gov DFT-based metadynamics, for example, has been successfully used to study the deprotonation dynamics of acetic acid in aqueous environments. researchgate.netosti.govchemrxiv.orgosti.gov
For this compound, DFT-metadynamics could be employed to investigate its hydrolysis reaction pathway. By simulating the anhydride in the presence of water molecules, it would be possible to map out the free energy surface of the reaction, identify transition states, and determine the mechanism of bond breaking and formation. Such simulations would provide a detailed, dynamic picture of the reaction process at the molecular level. nih.govresearchgate.net
Thermodynamic and Kinetic Modeling
Thermodynamic and kinetic modeling provide quantitative predictions of reaction feasibility and rates. These models are often built upon data obtained from quantum chemical calculations.
Quantum chemical calculations can be used to compute the enthalpies and Gibbs free energies of reactants, products, and transition states. From these values, the reaction energetics (e.g., enthalpy of reaction, ΔH) and the activation free energy (ΔG‡) can be determined. The activation free energy is a critical parameter for predicting the rate of a chemical reaction, as described by transition state theory.
For the hydrolysis of this compound, the reaction energetics would indicate whether the reaction is exothermic or endothermic, while the activation free energy would determine how fast the reaction proceeds under given conditions. Computational studies on the hydrolysis of acetic anhydride have determined its activation energy and other kinetic parameters. etsu.eduetsu.edu Similar calculations for this compound would allow for a comparison of the reactivity of these two anhydrides and an assessment of the electronic and steric effects of the ethoxy group on the hydrolysis reaction. The implementation of adaptive integration methods can enhance the efficiency of free energy calculations in molecular systems. peerj.com
Table 2: Key Thermodynamic and Kinetic Parameters from Computational Modeling
| Parameter | Symbol | Description |
| Enthalpy of Reaction | ΔH | The change in enthalpy during a chemical reaction. A negative value indicates an exothermic reaction, while a positive value indicates an endothermic reaction. |
| Gibbs Free Energy of Reaction | ΔG | The change in Gibbs free energy during a chemical reaction. A negative value indicates a spontaneous reaction. |
| Activation Free Energy | ΔG‡ | The free energy difference between the transition state and the reactants. It is a key determinant of the reaction rate. |
| Rate Constant | k | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. It can be calculated from the activation free energy using the Eyring equation. |
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. shimadzu.com Computational methods can be used to predict the pKa of molecules, which is particularly useful for compounds where experimental measurements are difficult to obtain. quora.com Accurate pKa computation in aqueous solution requires accounting for the significant effects of solvation.
Several computational strategies exist for calculating pKa. One common approach involves a thermodynamic cycle that separates the dissociation process into gas-phase and solvation steps. The gas-phase acidity is calculated using high-level quantum chemical methods, and the solvation free energies of the acid and its conjugate base are calculated using a continuum solvation model (e.g., COSMO) or explicit solvent models.
For ethoxyacetic acid, such calculations would provide a theoretical prediction of its pKa, which could be compared to the experimental value. The experimental pKa of ethoxyacetic acid has been reported in the IUPAC Digitized pKa Dataset. nih.gov Computational studies would also allow for an investigation into the factors that influence its acidity, such as the inductive effect of the ethoxy group. Recent advancements in NMR spectroscopy also provide methods for determining pKa in aqueous-organic solvents. uea.ac.uk Furthermore, models for predicting pKa in non-aqueous solvents have been developed. chemrxiv.org
Conformational Analysis and Investigation of Stereoelectronic Effects
The three-dimensional structure of a molecule, including its various conformations and the spatial arrangement of its orbitals, can have a profound impact on its properties and reactivity. chemistrysteps.com
Conformational analysis involves identifying the stable conformations (energy minima) of a molecule and the energy barriers between them. For a flexible molecule like ethoxyacetic acid, rotation around its single bonds can lead to multiple conformers. Computational methods, such as potential energy surface scans, can be used to map out the conformational landscape. Studies on acetic acid have shown that the syn conformation is more stable than the anti conformation in the gas phase, but this preference can be altered by solvation. nih.gov A similar analysis of ethoxyacetic acid would reveal its preferred conformations and the energetic cost of rotating its functional groups.
Stereoelectronic effects are interactions between orbitals that depend on their relative spatial orientation. wikipedia.orgbaranlab.orgimperial.ac.uk These effects can influence conformational preferences and reactivity. For example, the anomeric effect is a well-known stereoelectronic effect that stabilizes certain conformations in molecules containing heteroatoms. In ethoxyacetic acid, potential stereoelectronic interactions could involve the lone pairs on the ether and carbonyl oxygens and the antibonding orbitals of adjacent bonds. A detailed analysis of the natural bond orbitals (NBOs) from a quantum chemical calculation would quantify these interactions and their impact on the molecule's structure and stability. nih.gov For this compound, computational studies on analogous molecules like formic acetic anhydride have revealed complex conformational preferences due to nonbonded interactions. researchgate.net
Intermolecular Interactions and Complex Formation Studies (e.g., with Ru(II,III) complexes)
Due to a lack of specific computational and theoretical chemistry studies focused solely on this compound, this section will draw upon research on analogous molecules, such as other organic anhydrides and carboxylic acids, to infer the principles governing its intermolecular interactions and complex formation, particularly with ruthenium complexes.
Intermolecular Interactions in Ethoxyacetic Systems
Computational studies on organic anhydrides, such as tetrahalophthalic anhydrides and maleic anhydride, provide insight into the non-covalent forces that likely dictate the solid-state structure and bulk properties of this compound. nih.govmdpi.com The primary intermolecular forces at play in anhydride systems are London dispersion forces and dipole-dipole interactions. The carbonyl groups in the anhydride moiety create a significant molecular dipole, leading to electrostatic interactions that influence molecular packing.
The presence of the ethoxy group in this compound introduces additional complexity. The ether oxygen can act as a hydrogen bond acceptor, and the entire ethoxy group increases the molecule's polarizability, thereby strengthening dispersion forces.
Computational methods used to study these interactions include:
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density to identify and characterize intermolecular interactions. scielo.org.mx
Density Functional Theory (DFT): DFT is widely used to calculate the optimized geometries and interaction energies of molecular clusters. manchester.ac.uk
Symmetry-Adapted Perturbation Theory (SAPT): This approach can decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies. nih.gov
A theoretical study on various anhydrides demonstrated the importance of specific interactions, such as halogen bonds (X···O) and lone pair-π-hole (lp(O)···πh) contacts, in determining the crystal structures. nih.gov While this compound lacks halogens, the principles of directed, weak electrostatic interactions are transferable. The table below summarizes the types of intermolecular interactions that can be anticipated in ethoxyacetic systems based on studies of analogous molecules.
| Intermolecular Interaction Type | Description | Relevance to Ethoxyacetic Systems |
| London Dispersion Forces | Temporary fluctuating dipoles arising from electron movement. Present in all molecules. | Significant due to the overall size and polarizability of the molecule, including the ethoxy group. |
| Dipole-Dipole Interactions | Electrostatic attraction between the positive end of one polar molecule and the negative end of another. | Strong due to the highly polar carbonyl groups in the anhydride functionality. |
| Hydrogen Bonding (acceptor) | The ether and carbonyl oxygens can act as acceptors for hydrogen bonds from other molecules (e.g., solvent, impurities). | Influences solubility and interactions in protic environments. |
| lp(O)···πh Interactions | Interaction between a lone pair on an oxygen atom and an electron-deficient π-system (π-hole). | Possible in the solid state, influencing crystal packing. nih.gov |
Complex Formation with Ru(II,III) Complexes
While no direct studies on the complexation of this compound with ruthenium have been reported, the extensive research on ruthenium carboxylate complexes provides a strong basis for understanding this potential interaction. Anhydrides can react with water or other nucleophiles to form carboxylic acids, which are well-known ligands for ruthenium. It is therefore probable that this compound would coordinate to Ru(II,III) centers via its corresponding carboxylate, ethoxyacetate.
Computational and experimental studies on ruthenium acetate (B1210297) and other carboxylate complexes have elucidated their structure, bonding, and electronic properties. nih.govacs.orgmdpi.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for investigating these systems. nih.govrsc.org
Coordination Modes and Electronic Structure: Carboxylate ligands typically coordinate to metal centers in a monodentate, bidentate chelating, or bidentate bridging fashion. In triruthenium oxide clusters, for instance, acetate ligands bridge Ru centers. nih.gov DFT calculations on such systems help to describe how electron density is shared between the metal centers in mixed-valence states (e.g., Ru₃(III,II,II)). nih.gov These calculations can predict and explain the electronic transitions observed in UV-Vis spectra, which are often indicative of the mixed-valence nature of the cluster. nih.gov
Mechanistic Insights from Computational Studies: DFT calculations have been instrumental in elucidating the mechanisms of ruthenium-catalyzed reactions involving carboxylate ligands. For example, in direct arylation reactions, mechanistic studies combining experimental data and DFT calculations have shown that ruthenium(II) carboxylate catalysts can proceed through a reversible, carboxylate-assisted C-H bond activation. acs.org
The table below summarizes key findings from computational studies on ruthenium carboxylate complexes, which can be extrapolated to predict the behavior of ethoxyacetate complexes.
| Research Finding | Computational Method | Implication for Ethoxyacetic-Ru Complexes |
| Characterization of mixed-valence states in oxo-centered triruthenium clusters with acetate bridges. nih.gov | DFT | Ethoxyacetate could act as a bridging ligand, mediating electronic communication between Ru centers in multinuclear complexes. |
| Identification of electronic excitations in cyclometalated ruthenium complexes with carboxylated ligands. rsc.org | DFT/TD-DFT | The electronic properties of a Ru-ethoxyacetate complex would be tunable by modifying ancillary ligands, with charge-transfer transitions likely involving the carboxylate group. |
| Elucidation of a carboxylate-assisted C-H activation mechanism in direct arylation. acs.org | DFT | A coordinated ethoxyacetate ligand could play a direct role in the catalytic cycle of a ruthenium complex by acting as a proton shuttle. |
| Investigation of various coordination modes of thymine (B56734) acetate with a ruthenium center. mdpi.com | DFT | Ethoxyacetate would be expected to exhibit flexible coordination behavior (monodentate, bidentate) depending on the steric and electronic properties of the ruthenium precursor and other ligands. |
Emerging Research Directions and Future Perspectives for Ethoxyacetic Anhydride
Integration of Green Chemistry Principles in Synthesis and Application
The synthesis and application of chemical compounds are increasingly being viewed through the lens of sustainability and environmental responsibility. The twelve principles of green chemistry, which advocate for waste prevention, atom economy, and the use of safer solvents and renewable feedstocks, provide a framework for the future development of ethoxyacetic anhydride (B1165640) chemistry. rsc.orggoogle.com
Traditional methods for synthesizing anhydrides often rely on hazardous reagents like thionyl chloride or phosphorus pentoxide and may require harsh reaction conditions. wikipedia.orgresearchgate.netnih.gov Green chemistry seeks to replace these methods with more benign and efficient alternatives. specialchem.com For the synthesis of ethoxyacetic anhydride, this involves exploring pathways that minimize waste, reduce energy consumption, and utilize renewable starting materials. One promising approach is the use of catalytic systems that can operate under milder conditions. For instance, methods developed for other anhydrides, such as using magnesium chloride (MgCl2) or triphenylphosphine (B44618) oxide with oxalyl chloride, could be adapted for this compound production, offering higher yields and selectivity while avoiding toxic reagents. wikipedia.orgresearchgate.netnih.gov
Biocatalysis represents another key frontier in the green synthesis of anhydrides. nih.govsigmaaldrich.com Enzymes, operating in mild, aqueous conditions, can offer unparalleled selectivity and reduce the environmental footprint of chemical processes. google.comnsf.gov Research into enzymes capable of catalyzing the dehydration of ethoxyacetic acid to its anhydride could lead to highly sustainable manufacturing processes. Furthermore, the feedstock for ethoxyacetic acid itself can be derived from renewable bio-based resources, aligning with the green chemistry principle of using renewable raw materials. youtube.com
| Green Chemistry Principle | Application to this compound Synthesis & Use |
| Waste Prevention | Designing synthetic routes that minimize byproducts; recycling the ethoxyacetic acid leaving group. |
| Atom Economy | Utilizing catalytic methods that maximize the incorporation of all starting materials into the final product. |
| Less Hazardous Synthesis | Replacing toxic dehydrating agents (e.g., thionyl chloride) with safer alternatives like catalytic systems or enzymes. |
| Safer Solvents & Auxiliaries | Employing water or benign ionic liquids as reaction media instead of volatile organic compounds. google.com |
| Design for Energy Efficiency | Developing catalytic processes that proceed at ambient temperature and pressure, reducing energy inputs. |
| Use of Renewable Feedstocks | Sourcing the ethoxyacetic acid precursor from biomass to reduce dependence on fossil fuels. wikipedia.org |
| Catalysis | Employing highly efficient and recyclable catalysts, including biocatalysts, to improve reaction rates and reduce waste. nih.gov |
Rational Design of Catalytic Systems for this compound Transformations
Catalysis is fundamental to modern organic synthesis, enabling efficient and selective chemical transformations. The rational design of catalytic systems for reactions involving this compound is a key area of research, aiming to control reactivity, enhance yields, and achieve specific chemical outcomes. This involves both the development of new catalysts and the application of computational tools to predict and optimize catalytic performance. nih.govbroadview-tech.com
This compound is a versatile reagent for acylation reactions, which are used to introduce the ethoxyacetyl group into various molecules. google.com The design of catalysts for these transformations focuses on enhancing the electrophilicity of the anhydride's carbonyl carbons. nsf.gov
Lewis Acid Catalysis : Lewis acids such as copper(II) triflate (Cu(OTf)₂) and vanadyl triflate can activate the anhydride, facilitating the acylation of alcohols, amines, and thiols under mild conditions. polysciences.com The rational design aspect involves tuning the metal center and ligands to achieve chemoselectivity, for example, selectively acylating an alcohol in the presence of an amine.
Brønsted Acid Catalysis : Solid acid catalysts like zeolites (e.g., Hβ) and heteropolyacids (HPAs) are effective for the Friedel-Crafts acylation of aromatic compounds using anhydrides. rsc.orgwikipedia.org These catalysts are often reusable and environmentally benign. Research in this area focuses on tailoring the pore size and acidity of zeolites to control regioselectivity, for instance, favoring para-substitution on an aromatic ring.
Nucleophilic Catalysis : Bases like 4-(dimethylamino)pyridine (DMAP) are highly effective catalysts for acylation reactions with anhydrides. polysciences.com The rational design of next-generation nucleophilic catalysts involves creating more active, recyclable, or chiral versions to enable asymmetric transformations.
Computational chemistry offers powerful tools for the rational design of these catalytic systems. nih.gov Techniques like Density Functional Theory (DFT) can be used to model reaction mechanisms, calculate transition state energies, and predict how a catalyst's structure will influence its activity and selectivity. mdpi.com This computational-experimental synergy allows for the screening of potential catalysts in silico before committing to laboratory synthesis, accelerating the discovery of optimal systems for this compound transformations. google.com For example, computational models can help design a catalyst that selectively activates one carbonyl group of the anhydride over the other, which would be crucial for reactions with asymmetric substrates.
| Catalyst Type | Example(s) | Target Transformation for this compound | Design Strategy |
| Lewis Acids | Cu(OTf)₂, Vanadyl Triflate, TiCl₂(ClO₄)₂ | Acylation of alcohols, amines, thiols | Tuning metal/ligand combination for enhanced reactivity and chemoselectivity. youtube.compolysciences.com |
| Solid Brønsted Acids | Zeolites (Hβ, HY), Heteropolyacids (HPAs) | Friedel-Crafts acylation of aromatic compounds | Modifying pore structure and acid site strength to control regioselectivity. rsc.orgwikipedia.org |
| Nucleophilic Catalysts | 4-(DMAP), Phosphines | Esterification and amidation | Developing recyclable or chiral versions for asymmetric synthesis. polysciences.com |
| Transition Metals | Ruthenium complexes, Copper salts | Hydrogenation to esters/alcohols, Carbonylation | Designing ligands to control selectivity and reaction conditions (e.g., light-mediated). specialchem.comgoogle.com |
| Metal Oxides | CeO₂/Al₂O₃, MnO₂/Al₂O₃ | Ketonization reactions | Optimizing metal-support interactions for improved activity and stability. mdpi.com |
Discovery and Exploration of Novel this compound Derivatives
The reactivity of the anhydride functional group makes this compound an excellent starting point for the synthesis of a diverse range of new chemical entities. sigmaaldrich.com The core reaction involves nucleophilic acyl substitution, where a nucleophile attacks one of the electrophilic carbonyl carbons, leading to the cleavage of the anhydride bond and the formation of a new derivative alongside a molecule of ethoxyacetic acid. nih.govmdpi.com
Key classes of accessible derivatives include:
Esters : Reaction with alcohols (alcoholysis) yields ethoxyacetate esters. By varying the alcohol, a wide library of esters with different properties (e.g., volatility, solubility, biological activity) can be generated. Aliphatic esters are important intermediates in drug synthesis. google.com
Amides : Reaction with ammonia (B1221849) or primary/secondary amines (aminolysis) produces ethoxyacetamides. sigmaaldrich.com Amide derivatives are prevalent in medicinal chemistry, and novel ethoxyacetamides could be screened for biological activity. mdpi.comm2polymer.com For example, phenoxyacetamide derivatives have been investigated as potential anticancer agents and COX-2 inhibitors. m2polymer.comnih.gov
Mixed Anhydrides : Reaction with other carboxylic acids can lead to the formation of unsymmetrical anhydrides. These can be designed as "prodrugs" for carboxylic acid-containing drugs, temporarily masking the acid group to improve properties like membrane permeability or to reduce irritation. nih.gov
The exploration of these derivatives is not limited to simple monofunctional nucleophiles. Bifunctional reagents can lead to the formation of polymers or macrocycles. Furthermore, the ethoxyacetyl moiety itself can be incorporated into more complex molecular scaffolds. For instance, derivatives of the structurally similar [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA) are used as hydrophilic spacers in peptide synthesis and to create specialized polymer resins. nih.govgoogle.com This suggests that this compound could be used to synthesize analogous building blocks for bioconjugation or materials science.
The discovery of novel derivatives with unique properties is a significant research direction. For example, incorporating the ethoxyacetyl group into heterocyclic systems or natural product scaffolds could yield compounds with interesting pharmacological profiles. google.com The synthesis of maleic anhydride derivatives to create liquid crystalline materials also suggests that this compound could be a precursor for novel materials with unique optical or electronic properties. mdpi.com
| Derivative Class | Nucleophile | General Product Structure | Potential Applications/Properties |
| Esters | Alcohols (R'-OH) | C₂H₅OCH₂COOR' | Solvents, fragrances, pharmaceutical intermediates wikipedia.org |
| Amides | Ammonia, Amines (R'R''NH) | C₂H₅OCH₂CONR'R'' | Biologically active compounds (e.g., enzyme inhibitors), novel polymers mdpi.com |
| Thioesters | Thiols (R'-SH) | C₂H₅OCH₂COSR' | Synthetic intermediates, biochemically active molecules |
| Mixed Anhydrides | Carboxylic Acids (R'-COOH) | C₂H₅OCH₂COOCO-R' | Prodrugs, activated species for further synthesis nih.gov |
| N-Acyl Imides | Imides | C₂H₅OCH₂CO-Imide | Precursors to bioactive molecules, specialty polymers |
Cross-Disciplinary Research at the Interface of Organic Chemistry and Materials Science
The intersection of organic chemistry and materials science provides fertile ground for innovation, where the precise control offered by organic synthesis is used to create materials with tailored macroscopic properties. This compound and its derivatives are promising candidates for this cross-disciplinary research, particularly in the development of advanced polymers and functional materials.
One of the most significant areas of application for anhydrides in materials science is in the synthesis of polyanhydrides . wikipedia.org These are biodegradable polymers that degrade in vivo into non-toxic diacid monomers, making them highly biocompatible. nih.gov Polyanhydrides are used in medical devices, most notably for controlled drug delivery. researchgate.net For example, the Gliadel® wafer, used to treat brain cancer, is made from a polyanhydride copolymer that slowly releases a chemotherapeutic agent as the polymer matrix erodes. wikipedia.org this compound could be explored as a monomer or co-monomer in the synthesis of new polyanhydrides. The flexible ether linkage in its backbone could impart unique physical properties, such as a lower glass transition temperature or modified degradation kinetics, making it suitable for different drug delivery profiles or as a component in injectable polymer formulations. nih.gov
Anhydrides are also widely used as cross-linking agents or curing agents for polymers like epoxy resins. specialchem.combroadview-tech.com Cross-linking creates a three-dimensional network of polymer chains, which significantly enhances the material's mechanical strength, thermal stability, and chemical resistance. youtube.comsigmaaldrich.com this compound could function as a cross-linker for polymers containing nucleophilic groups, such as hydroxyl or amine functionalities. This could be applied in the formulation of coatings, adhesives, and composite materials. polysciences.com
Furthermore, anhydride-containing monomers are crucial in the formation of hydrogels . nih.gov Hydrogels are water-swollen polymer networks with applications in tissue engineering, wound dressings, and as superabsorbent materials. mdpi.com Methacrylic anhydride and maleic anhydride are commonly used to create hydrogels with excellent mechanical properties. nih.govaccscience.com this compound could be used to cross-link hydrophilic polymers like hyaluronic acid or chitosan (B1678972) to form novel hydrogels. nih.govanu.edu.au The ethoxy group could influence the hydrogel's swelling capacity and biocompatibility.
Finally, derivatives of the related compound [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA) are used to synthesize "designer resins" for solid-phase synthesis, where the PEG-like structure imparts specific swelling properties in different solvents. google.comgoogle.com This highlights a potential application for this compound in creating functionalized surfaces and polymer supports for chemical synthesis or chromatography.
| Material Type | Role of this compound/Derivative | Potential Application | Key Properties |
| Polyanhydrides | Monomer or co-monomer | Controlled drug/vaccine delivery, biodegradable implants wikipedia.orgresearchgate.net | Biocompatibility, tunable surface erosion, biodegradability |
| Cross-linked Polymers | Cross-linking/curing agent for epoxy resins, polyesters | Adhesives, coatings, composite materials specialchem.compolysciences.com | Enhanced mechanical strength, thermal stability, chemical resistance |
| Hydrogels | Cross-linker for hydrophilic polymers (e.g., chitosan) | Tissue engineering scaffolds, wound dressings, 3D bioprinting nih.govaccscience.com | High water content, biocompatibility, tunable swelling behavior |
| Functional Resins | Building block for polymer supports | Solid-phase synthesis, chromatography | Tailored swelling characteristics, surface functionalization google.com |
| Modified Surfaces | Surface modification agent | Biocompatible coatings for medical devices, functionalized sensors | Altered hydrophilicity, introduction of reactive sites |
Advanced Spectroscopic and Microscopic Probes Utilizing Ethoxyacetic Derivatives
The development of molecular probes that can detect, quantify, and visualize specific analytes or biological processes is a cornerstone of modern chemical biology and diagnostics. These probes are often fluorescent dyes that are chemically modified to interact with a target of interest. bioacts.com The chemical reactivity and structure of this compound make it a potential building block for the rational design of such advanced probes.
The core principle involves conjugating the ethoxyacetyl group to a fluorophore—a molecule that absorbs and emits light. nagase.com The anhydride's reactivity towards nucleophiles, particularly amines, provides a straightforward method for this conjugation. Many fluorescent dyes are commercially available with amine functional groups specifically for this purpose. biotium.com Reacting an amine-containing dye with this compound would form a stable amide bond, covalently linking the ethoxyacetyl moiety to the fluorescent core. bioacts.com
The ethoxyacetyl group itself could serve several functions within a molecular probe:
Modulating Solubility and Permeability : The ether linkage and ethyl group can influence the probe's solubility in aqueous or lipid environments. This is critical for applications in biological imaging, where a probe must be able to cross cell membranes to reach its intracellular target. nih.gov
Linker/Spacer : It can act as a flexible spacer arm, separating the fluorescent reporter from a targeting group (e.g., a ligand that binds to a specific protein). This separation can prevent the bulky dye from interfering with the targeting interaction.
Recognition Element : While less common, the ethoxyacetyl group itself could potentially be part of a recognition site for a specific enzyme or receptor, where the ether oxygen acts as a hydrogen bond acceptor.
The development of probes is not limited to fluorescence. The ethoxyacetyl group could be attached to contrast agents for magnetic resonance imaging (MRI) or to metal-chelating moieties for positron emission tomography (PET). nih.gov In the realm of microscopy, while not a direct probe, the reactivity of anhydrides is relevant. For instance, certain anhydrides used as embedding agents in electron microscopy have been found to be incompatible with specific stains, highlighting the importance of understanding the chemical interactions between derivatizing agents and imaging reagents. nih.gov
While no specific spectroscopic probes based on this compound are currently prominent in the literature, the fundamental chemistry for their creation is well-established. Future research could focus on synthesizing ethoxyacetyl-functionalized dyes and evaluating their photophysical properties and utility in bio-imaging applications, such as fluorescent microscopy of living cells. mdpi.commdpi.com
| Probe Type | Role of Ethoxyacetyl Moiety | Principle of Operation | Potential Application |
| Fluorescent Probes | Linker/solubility modifier attached to a fluorophore | Covalent labeling of biomolecules via reaction of the anhydride with an amine/alcohol on the target. | Fluorescent microscopy, flow cytometry, immunoassays. mdpi.com |
| Ratiometric Probes | Part of a recognition site that changes the electronic environment of the fluorophore upon binding. | Analyte binding causes a shift in the emission wavelength, allowing for quantitative measurements. | Sensing of specific ions or small molecules in cells. mdpi.com |
| Bio-imaging Agents | Conjugated to contrast agents (e.g., for MRI, PET). | Delivers the imaging agent to a specific biological target. | In vivo imaging of tissues or disease states. nih.gov |
| Functionalized Surfaces | Covalently attached to surfaces (e.g., glass slides, nanoparticles). | Creates a functional surface for immobilizing biomolecules for analysis. | Microarrays, biosensors. |
Q & A
Q. How can ethoxyacetic anhydride be utilized in analytical chemistry for hydroxyl group quantification?
this compound can act as an acylating agent to derivatize hydroxyl-containing compounds (e.g., phenols, alcohols) for quantitative analysis. The method involves reacting the compound with excess anhydride in a solvent like pyridine, followed by hydrolysis of unreacted anhydride. The remaining acetic acid is titrated with NaOH to determine hydroxyl content . This approach mirrors protocols for mthis compound, where acetylated derivatives are analyzed via chromatography or titration.
Q. What chromatographic methods are suitable for detecting ethoxyacetic acid in biological samples?
Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is commonly employed. Ethoxyacetic acid (EAA), a metabolite of ethylene glycol monoethyl ether (EGEE), requires derivatization (e.g., esterification with acetic anhydride) to enhance volatility. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy. Post-exposure urine samples are collected hourly, processed via acid hydrolysis (if necessary), and analyzed to track excretion kinetics .
Q. How do experimental designs account for confounding variables in human exposure studies involving this compound derivatives?
Controlled studies involve:
- Dose stratification : Subjects are exposed to fixed EGEE concentrations (e.g., 10–40 mg/m³) under resting or exercise conditions (30–60 W workloads) to isolate metabolic effects .
- Temporal sampling : Urine is collected hourly during/after exposure to capture peak excretion (3–4 hours post-exposure) and model biological half-lives (21–24 hours in humans) .
- Covariate control : Alcohol intake is prohibited to avoid metabolic interference, and physiological parameters (e.g., pulmonary ventilation, heart rate) are monitored to correlate with EAA excretion rates .
Advanced Research Questions
Q. Why do human studies show lower recovery rates of ethoxyacetic acid compared to animal models?
In humans, only ~23% of absorbed EGEE is excreted as EAA, whereas rodents excrete 60–80%. This discrepancy arises from species-specific metabolism:
- Glycine conjugation : Rats extensively conjugate EAA with glycine (30–45% of total excretion), while humans may exhibit higher conjugation, reducing free EAA detection .
- Alternative pathways : Humans may metabolize EGEE via non-renal routes (e.g., hepatic oxidation to CO₂), which are less prominent in animals .
- Experimental limitations : Acid hydrolysis protocols in human studies fail to liberate conjugated EAA, leading to underestimation .
Q. How can pharmacokinetic models resolve contradictions in ethoxyacetic acid excretion kinetics across exposure scenarios?
Compartmental modeling integrates:
- Absorption rates : Calculated as , where and are inhaled/exhaled EGEE concentrations, and is pulmonary ventilation .
- Covariate adjustments : Body mass index (BMI), lean body weight, and cardiovascular parameters (e.g., heart rate) are included to explain inter-subject variability in excretion rates .
- Half-life correction : Prolonged human half-lives (21–24 hours vs. 4–6 hours in rodents) require multi-day sampling to avoid underestimating cumulative excretion .
Q. What methodological advancements are needed to improve the sensitivity of this compound detection in trace-level applications?
- Derivatization optimization : Replace acetic anhydride with fluorinated acylating agents (e.g., trifluoroacetic anhydride) to enhance GC-MS sensitivity .
- High-resolution metabolomics : Liquid chromatography-tandem MS (LC-MS/MS) can detect EAA-glycine conjugates without hydrolysis, improving recovery rates .
- In situ monitoring : Portable sensors using enzyme-linked assays or Raman spectroscopy could enable real-time EGEE exposure assessment in occupational settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
